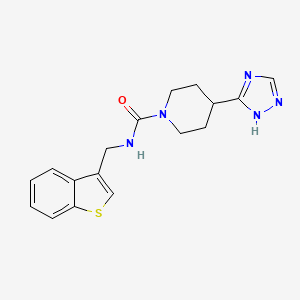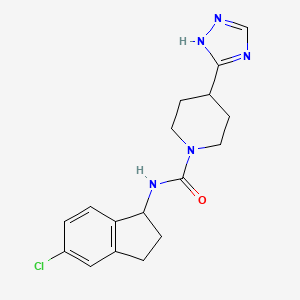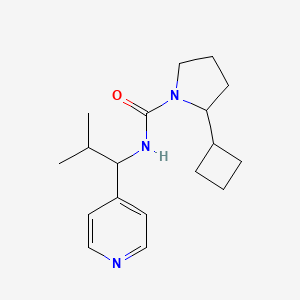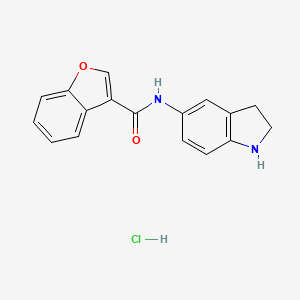
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide, also known as MTSES, is a sulfhydryl-modifying agent that has been widely used in scientific research. MTSES is a small molecule that can react with cysteine residues in proteins, leading to changes in protein structure and function.
Mechanism of Action
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide reacts with cysteine residues in proteins through a nucleophilic substitution reaction. The sulfonamide group of this compound attacks the thiol group of cysteine, leading to the formation of a covalent bond. This reaction can lead to changes in protein structure and function, as well as the formation of protein-protein and protein-ligand interactions.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of ion channels, transporters, and receptors, leading to changes in cellular signaling and function. This compound can also affect enzyme activity, leading to changes in metabolic pathways and cellular processes.
Advantages and Limitations for Lab Experiments
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It can react with cysteine residues in proteins, leading to changes in protein structure and function. This compound can also be used to design inhibitors of enzyme activity. However, there are some limitations to the use of this compound in lab experiments. It can react with other nucleophilic residues, such as lysine and histidine, leading to non-specific modifications. This compound can also be toxic to cells at high concentrations, leading to cell death and artifacts in experimental results.
Future Directions
There are several future directions for the use of N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide in scientific research. One direction is the development of more specific and selective sulfhydryl-modifying agents. These agents could be used to target specific cysteine residues in proteins, leading to more precise changes in protein structure and function. Another direction is the use of this compound in drug design. This compound could be used to design inhibitors of enzyme activity, leading to the development of new drugs for the treatment of diseases. Finally, this compound could be used in the study of protein-protein and protein-ligand interactions. It could be used to identify new binding sites and to design new ligands for specific proteins.
Synthesis Methods
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide can be synthesized by reacting 2-methyl-4-thiophen-3-ylpyrrolidine with N-methylisatoic anhydride in the presence of triethylamine. The resulting product is then reacted with chlorosulfonic acid to form this compound. The synthesis method of this compound has been well-established and can be easily scaled up for large-scale production.
Scientific Research Applications
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide has been widely used in scientific research as a tool to study protein structure and function. It can react with cysteine residues in proteins, leading to changes in protein conformation and activity. This compound has been used to study the structure and function of ion channels, transporters, and receptors. It has also been used to study the mechanism of action of enzymes and to design inhibitors of enzyme activity.
properties
IUPAC Name |
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-9-5-11(10-3-4-18-7-10)6-14(9)12(15)8-19(16,17)13-2/h3-4,7,9,11,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMCOQWXLSDLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)CS(=O)(=O)NC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)

![1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)


![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)


![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)